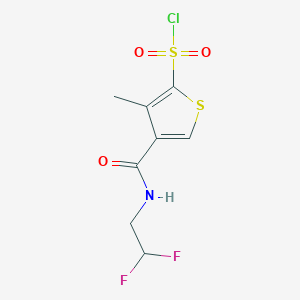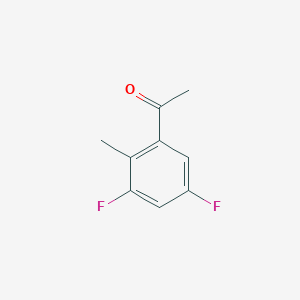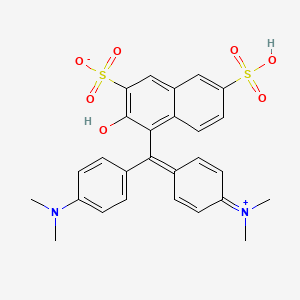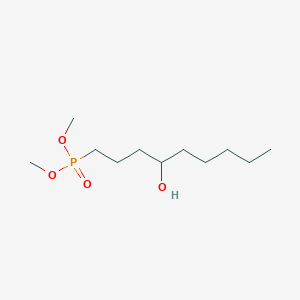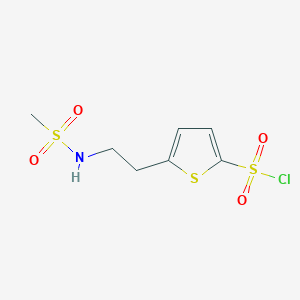
5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene nucleus are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
One common synthetic route involves the reaction of thiophene-2-sulfonyl chloride with 2-(methylsulfonamido)ethylamine under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and catalysts such as palladium complexes . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. For example, sulfonamide derivatives are known to inhibit bacterial enzymes, making them effective antibacterial agents . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride can be compared with other thiophene derivatives such as:
Thiophene-2-sulfonyl chloride: Lacks the methylsulfonamidoethyl group, making it less versatile in certain synthetic applications.
5-Methylthiophene-2-sulfonyl chloride: Contains a methyl group instead of the methylsulfonamidoethyl group, which may affect its reactivity and applications.
N-((5’-Methyl-[2,2’-bithiophen]-5-yl)sulfonyl)acetamide: A thiophene derivative with different substituents, showing excellent urease inhibition activity.
Propriétés
Formule moléculaire |
C7H10ClNO4S3 |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
5-[2-(methanesulfonamido)ethyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C7H10ClNO4S3/c1-15(10,11)9-5-4-6-2-3-7(14-6)16(8,12)13/h2-3,9H,4-5H2,1H3 |
Clé InChI |
KAGIVCDITDPKTO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NCCC1=CC=C(S1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B12826592.png)
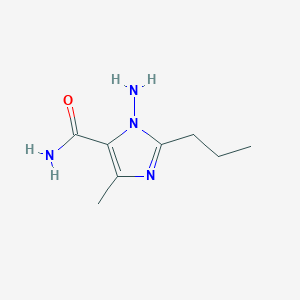

![tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12826608.png)
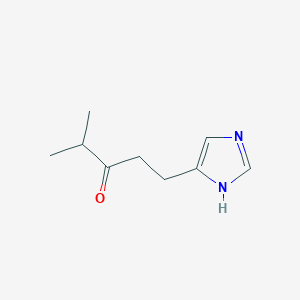

![Thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B12826620.png)
![3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B12826623.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12826625.png)
